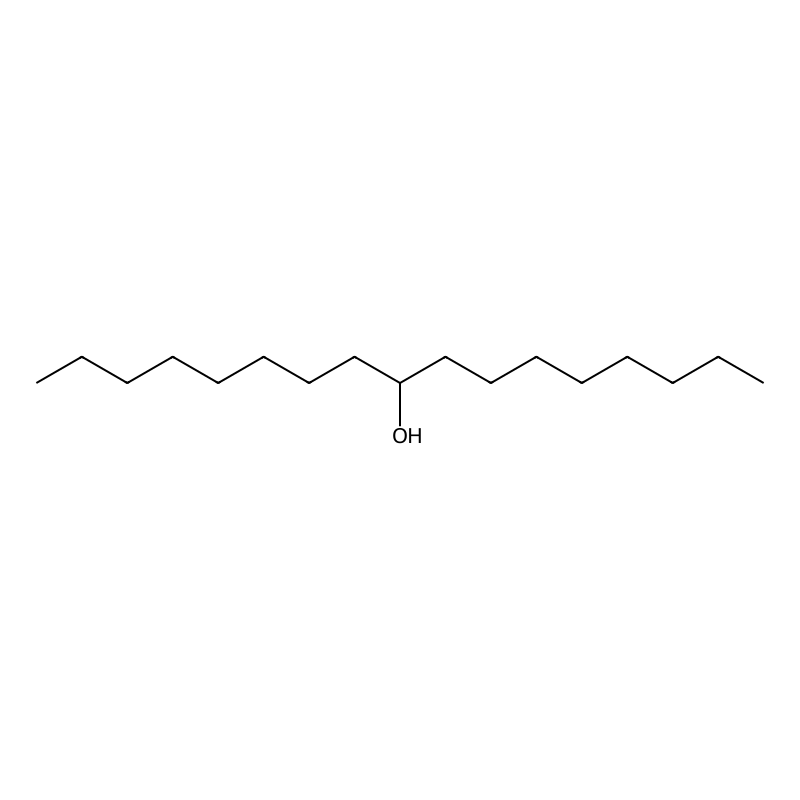9-Heptadecanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
9-Heptadecanol is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.47 g/mol. It is classified as a secondary alcohol due to the position of its hydroxyl group on the ninth carbon atom of the heptadecane chain. This compound appears as a solid at room temperature and is known for its hydrophobic properties, making it soluble in organic solvents but poorly soluble in water .
Synthesis and characterization:
- 9-Heptadecanol can be synthesized through various methods, including the reduction of heptadecanoic acid, the reaction of methyl heptadecanoate with lithium aluminum hydride, and the hydrogenation of heptadecenal. Source: Smolecule:
- It can also be extracted from natural sources such as coconut oil, palm oil, and tallow. Source: Smolecule:
- Characterization of 9-Heptadecanol can be achieved using techniques such as nuclear magnetic resonance (NMR) spectrometry, Fourier-transform infrared (FT-IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). Source: Smolecule:
Potential applications:
- Research suggests that 9-Heptadecanol may have various potential applications in different fields, including:
- Pharmaceuticals: studies are exploring its use in the development of new drugs and drug delivery systems. Source: BuyersGuideChem:
- Cosmetics: it may act as an emollient or lubricant in cosmetic formulations. Source: The Good Scents Company:
- Biofuels: research is ongoing to explore its potential as a biofuel feedstock. Source: Smolecule:
- Oxidation: It can be oxidized to heptadecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to heptadecane using reducing agents like lithium aluminum hydride.
- Substitution: The hydroxyl group can undergo substitution reactions, replacing it with halogens through reagents like thionyl chloride or phosphorus tribromide .
Common Products from Reactions- Oxidation: Heptadecanoic acid
- Reduction: Heptadecane
- Substitution: Heptadecyl halides (e.g., heptadecyl chloride, heptadecyl bromide)
9-Heptadecanol exhibits significant biological activity, particularly in lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are crucial for fatty acid synthesis and activation. This compound can also activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism .
Cellular Effects
In adipocytes, 9-heptadecanol promotes lipid accumulation and storage, enhancing energy storage capacity. Its solubility characteristics suggest better absorption and distribution in lipid-rich environments, affecting its efficacy in biological systems .
Several synthetic routes exist for the production of 9-heptadecanol:
- Grignard Reaction: A common method involves the reaction of ethyl formate with n-octyl magnesium bromide in anhydrous tetrahydrofuran under argon protection. The reaction proceeds through two stages:
- Industrial Production: Industrial methods often employ continuous flow reactors to enhance efficiency and yield.
Example Synthesis Procedure
A typical laboratory synthesis might involve:
- Reacting ethyl formate with n-octyl magnesium bromide in dry tetrahydrofuran.
- Quenching the reaction with methanol and ammonium chloride.
- Extracting the crude product with ethyl acetate and purifying it through recrystallization .
9-Heptadecanol has several notable applications:
- Pharmaceuticals: Used in the formulation of ionizable cationic lipids for RNA delivery systems.
- Cosmetics: Functions as an emollient and thickening agent in various cosmetic formulations.
- Industrial Uses: Serves as a lubricant and surfactant due to its hydrophobic properties.
Research indicates that 9-heptadecanol's interaction with cellular membranes and proteins can influence lipid metabolism significantly. Its ability to modulate PPAR activity suggests potential therapeutic roles in metabolic disorders. Studies have also shown that environmental factors like temperature and pH can affect its stability and efficacy in biological systems .
Similar Compounds: Comparison
Several compounds share structural similarities with 9-heptadecanol, but each exhibits unique properties:
| Compound | Type | Key Differences |
|---|---|---|
| 1-Heptadecanol | Primary fatty alcohol | Different reactivity due to hydroxyl position |
| 9-Hexadecanol | Secondary fatty alcohol | One less carbon atom affects properties |
| 1-Octadecanol | Primary fatty alcohol | Longer carbon chain increases hydrophobicity |
Uniqueness
The unique positioning of the hydroxyl group in 9-heptadecanol imparts distinct reactivity compared to its analogs. Its capability to form stable lipid nanoparticles for RNA delivery differentiates it from other similar compounds, making it valuable in biotechnological applications .








